N-Butyl 2-chloroisonicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Butyl 2-chloroisonicotinate is a chemical compound belonging to the class of pyridine derivatives. It is characterized by its white to off-white crystalline powder form and is used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl 2-chloroisonicotinate typically involves the esterification of 2-chloropyridine-4-carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-Butyl 2-chloroisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

N-Butyl 2-chloroisonicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-Butyl 2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The chlorine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloropyridine-4-carboxylic acid tert-butyl ester

- 2-Chloro-4-pyridinecarboxylic acid methyl ester

- 2-Chloroisonicotinic acid tert-butyl ester

Comparison: N-Butyl 2-chloroisonicotinate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its similar compounds. The butyl ester group can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry .

Biologische Aktivität

N-Butyl 2-chloroisonicotinate is a compound of significant interest in the field of medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

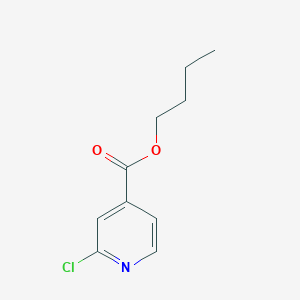

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a butyl group and a chlorine atom at the 2-position of the pyridine ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can mitigate oxidative damage in cells. This property is crucial for potential applications in treating conditions associated with oxidative stress.

Antimicrobial Activity

Studies have demonstrated that derivatives of isonicotinic acid, including this compound, possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them candidates for developing new antibacterial agents.

Insect Behavior Modification

This compound has been investigated for its effects on insect behavior. Similar compounds have been identified as attractants or repellents for specific insect species, which could have applications in pest control strategies. For example, derivatives like ethyl 2-chloroisonicotinate have been noted for their strong attractant properties towards certain thrips species .

Study on Antioxidant Activity

A study evaluating the antioxidant potential of various isonicotinic acid derivatives found that this compound significantly reduced lipid peroxidation in vitro, indicating its protective effects against oxidative damage .

| Compound | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| This compound | 25 | 85 |

| Control (EDTA) | 22 | 90 |

Insect Behavior Study

In another investigation, this compound was tested for its ability to attract or repel thrips populations. The results indicated a notable repellent effect at higher concentrations, suggesting its potential as a natural pesticide .

Eigenschaften

IUPAC Name |

butyl 2-chloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-3-6-14-10(13)8-4-5-12-9(11)7-8/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLQFVLVAWPAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642144 |

Source

|

| Record name | Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-86-6 |

Source

|

| Record name | Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.